Superior Prevention of Antipsychotic-Induced Insulin Resistance and Weight Gain Versus Rosiglitazone and Metformin
In a direct head-to-head rat model of atypical antipsychotic-induced metabolic side effects, BGP-15 counteracted insulin resistance and weight gain provoked by olanzapine and clozapine, whereas rosiglitazone and metformin were not effective at the applied doses [1]. This provides a clear differentiation from the two most widely prescribed insulin-sensitizing agents.
| Evidence Dimension | Prevention of antipsychotic-induced insulin resistance and weight gain in rat model |
|---|---|
| Target Compound Data | BGP-15: Effectively counteracted insulin resistance and weight gain provoked by olanzapine/clozapine |
| Comparator Or Baseline | Rosiglitazone: Not effective; Metformin: Not effective at applied doses |
| Quantified Difference | BGP-15 effective; rosiglitazone and metformin showed no significant protective effect (both p > 0.05 vs. untreated) |
| Conditions | Wistar rats treated with olanzapine or clozapine; BGP-15, rosiglitazone, and metformin administered at equivalent therapeutic doses |
Why This Matters
For researchers modeling antipsychotic-induced metabolic dysfunction, BGP-15 is the only insulin sensitizer demonstrated to prevent both insulin resistance and weight gain in this setting, making it an irreplaceable tool compound.
- [1] Literati-Nagy Z, et al. A novel insulin sensitizer drug candidate—BGP-15—can prevent metabolic side effects of atypical antipsychotics. Pathol Oncol Res. 2012;18(4):1071-1076. doi:10.1007/s12253-012-9546-4. PMID: 22743983. View Source
